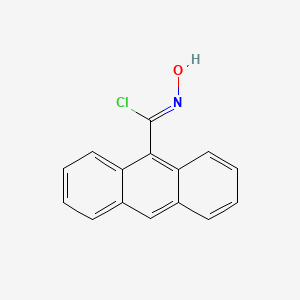

alpha-Chloro-9-anthraldoxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

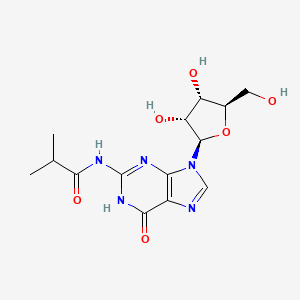

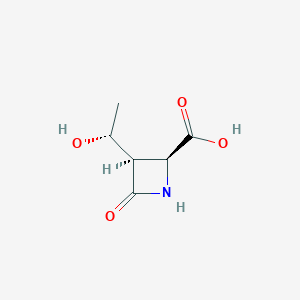

The synthesis of d-2-Aminobutyric acid can be achieved through an in vitro tri-enzymatic catalytic system composed of l-threonine ammonia lyase (l-TAL), d-amino acid dehydrogenase (d-AADH), and formate dehydrogenase (FDH). This method uses l-threonine as the starting material, producing d-2-Aminobutyric acid with high optical purity and yield, demonstrating an attractive method with high atomic economy (Chen et al., 2017). Another approach for synthesizing l-2-Aminobutyric acid involves a transamination reaction from l-threonine and l-aspartic acid, utilizing threonine deaminase and aromatic aminotransferase, with alanine racemase and d-amino acid oxidase introduced to remove by-products and increase purity (Zhu et al., 2011).

Molecular Structure Analysis

The molecular structure of L-2-aminobutyric acid exhibits complex, yet fully ordered crystalline arrangements with significant hydrogen-bond networks, which are crucial for its stability and reactivity (Görbitz, 2010).

Chemical Reactions and Properties

L-2-Aminobutyric acid is involved in various chemical reactions, including transaminase-catalyzed asymmetric synthesis from achiral reactants, demonstrating its potential in enantioselective synthesis and highlighting its chemical reactivity (Shin & Kim, 2009). Its chemical properties allow it to participate in novel synthesis pathways, creating a range of unnatural amino acids with unique functional groups (Trofimov et al., 2007).

Physical Properties Analysis

The physical properties of L-2-aminobutyric acid, such as solubility, melting point, and crystal structure, are important for its application in pharmaceutical formulations and synthesis processes. Its polymorphism and phase transitions are particularly relevant for understanding its stability under different conditions (Smets et al., 2017).

Chemical Properties Analysis

The chemical properties of L-2-aminobutyric acid, including its reactivity with other compounds and its role in enzymatic reactions, are critical for its utilization in synthetic chemistry and biotechnological applications. Its involvement in the biosynthesis pathway in Escherichia coli, engineered for L-2-aminobutyric acid production, showcases its chemical versatility and potential for industrial-scale production (Xu et al., 2019).

科学的研究の応用

Anthraquinone Applications in Medicine and Technology

Anthraquinones, including compounds structurally related to alpha-Chloro-9-anthraldoxime, have been explored for various applications across medicine, technology, and environmental science. These compounds, characterized by the anthraquinone structure, offer a broad range of activities due to their diverse chemical modifications and properties.

Medical Applications

Anthraquinones are integral to several chemotherapeutic agents due to their ability to intercalate DNA and disrupt cellular processes in cancer cells. For example, doxorubicin, an anthracycline antibiotic derived from anthraquinones, is widely used in cancer therapy despite its cardiotoxic risks. Advances in liposomal formulations of anthraquinones, such as non-pegylated liposomal doxorubicin, have shown to reduce cardiac risks while maintaining anti-cancer efficacy, highlighting the ongoing research into safer and more effective therapeutic indices (Leonard et al., 2009).

Technological and Environmental Applications

Beyond medicinal applications, anthraquinones have been researched for their electroactive properties, making them suitable for use in energy storage systems, solar cell devices, and as electrochemical sensors. The conducting and redox-active properties of anthraquinones make them valuable in creating sustainable and efficient materials for technological applications (Zarren et al., 2019).

Agricultural Applications

Anthraquinones also find applications in agriculture as biopesticides, showcasing their versatility. For instance, they have been used as chemical repellents and feeding deterrents against a variety of pests, highlighting their potential in non-lethal pest management strategies to protect crops without harming the environment or human health (DeLiberto & Werner, 2016).

特性

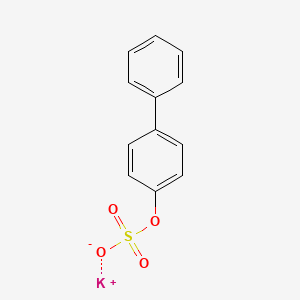

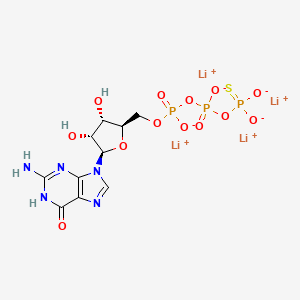

IUPAC Name |

(9Z)-N-hydroxyanthracene-9-carboximidoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO/c16-15(17-18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,18H/b17-15- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNCKUONLZVGZKH-ICFOKQHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=NO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C(=N/O)/Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

alpha-Chloro-9-anthraldoxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Dimethyl 2-[2-(4-methoxyphenyl)hydrazono]-3-oxopentanedioate](/img/structure/B1142403.png)